molecular formula C12H10N2O B1615590 [1-(3-Methoxyphenyl)ethylidene]propanedinitrile CAS No. 86604-43-5

[1-(3-Methoxyphenyl)ethylidene]propanedinitrile

Cat. No. B1615590
Key on ui cas rn: 86604-43-5
M. Wt: 198.22 g/mol
InChI Key: KSTYFPHNAZISJF-UHFFFAOYSA-N
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Patent
US09029545B2

Procedure details

To a stirred solution of acetic acid (60 mL) was added hexamethyldisilazane (26.2 mL, 125 mmol) dropwise over 30 min with temperature kept below 40° C. throughout addition. This resulting solution was subsequently added to a stirred solution of malononitrile (13.50 g, 204 mmol) and 3-methoxyacetophenone (13.71 mL, 100 mmol) in acetic acid (30 mL). The final reaction mixture heated to 70° C. under nitrogen for 16 h. The reaction mixture was cooled to RT, partitioned between toluene and water (150 mL each). The aqueous layer was separated and re-extracted with toluene (2×60 mL). The combined organic layer was dried over Na2SO4 and solvent removed in vacuo, to afford the title compound (20 g). LCMS (A) m/z: 199 [M+1]+, Rt 1.20 min (acidic).
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
13.71 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
26.2 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Si](C)(C)N[Si](C)(C)C.[C:10](#[N:14])[CH2:11][C:12]#[N:13].[CH3:15][C:16]([C:18]1[CH:23]=[CH:22][CH:21]=[C:20]([O:24][CH3:25])[CH:19]=1)=O>C(O)(=O)C>[CH3:25][O:24][C:20]1[CH:19]=[C:18]([C:16](=[C:11]([C:10]#[N:14])[C:12]#[N:13])[CH3:15])[CH:23]=[CH:22][CH:21]=1

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
13.71 mL
Type
reactant
Smiles
CC(=O)C1=CC(=CC=C1)OC
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
26.2 mL
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
kept below 40° C. throughout addition
CUSTOM
Type
CUSTOM
Details
The final reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
CUSTOM
Type
CUSTOM
Details
partitioned between toluene and water (150 mL each)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
re-extracted with toluene (2×60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over Na2SO4 and solvent
CUSTOM
Type
CUSTOM
Details
removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C(C)=C(C#N)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 100.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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